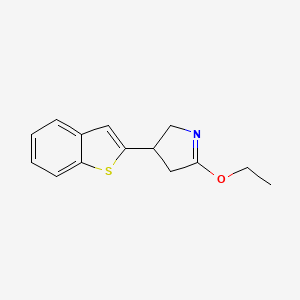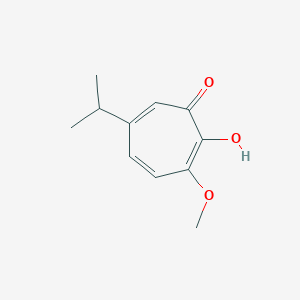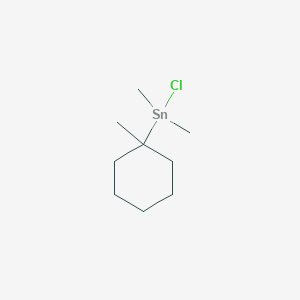
Chloro(dimethyl)(1-methylcyclohexyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dimethyl)(1-methylcyclohexyl)stannane is an organotin compound with the molecular formula C9H22ClSn. It is a derivative of stannane, where the tin atom is bonded to a chlorine atom, two methyl groups, and a 1-methylcyclohexyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Chloro(dimethyl)(1-methylcyclohexyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethyltin dichloride with 1-methylcyclohexylmagnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Chloro(dimethyl)(1-methylcyclohexyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new organotin compounds.
Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom and leading to different organotin species.
Coupling Reactions: The compound can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Alkoxides, amines, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can oxidize the tin center.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or other reducing agents can reduce the tin center.
Major Products Formed
Substituted Organotin Compounds: Formed through substitution reactions.
Oxidized or Reduced Tin Species: Resulting from oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions, such as Stille coupling.
科学的研究の応用
Chloro(dimethyl)(1-methylcyclohexyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Catalysis: Employed as a catalyst in various organic reactions, including polymerization and coupling reactions.
Materials Science: Utilized in the preparation of organotin-based materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of chloro(dimethyl)(1-methylcyclohexyl)stannane depends on the specific reaction or application. In catalysis, the tin center can coordinate with substrates, facilitating bond formation or cleavage. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function.
類似化合物との比較
Similar Compounds
Chloro(dimethyl)stannane: Lacks the 1-methylcyclohexyl group, making it less sterically hindered.
Chloro(trimethyl)stannane: Contains three methyl groups instead of a 1-methylcyclohexyl group.
Chloro(phenyl)dimethylstannane: Contains a phenyl group instead of a 1-methylcyclohexyl group.
Uniqueness
Chloro(dimethyl)(1-methylcyclohexyl)stannane is unique due to the presence of the 1-methylcyclohexyl group, which introduces steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This structural feature can make it more suitable for specific applications where steric effects are important.
特性
CAS番号 |
89860-58-2 |
|---|---|
分子式 |
C9H19ClSn |
分子量 |
281.41 g/mol |
IUPAC名 |
chloro-dimethyl-(1-methylcyclohexyl)stannane |
InChI |
InChI=1S/C7H13.2CH3.ClH.Sn/c1-7-5-3-2-4-6-7;;;;/h2-6H2,1H3;2*1H3;1H;/q;;;;+1/p-1 |
InChIキー |
ZRUCRFFAKBWUTB-UHFFFAOYSA-M |
正規SMILES |
CC1(CCCCC1)[Sn](C)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
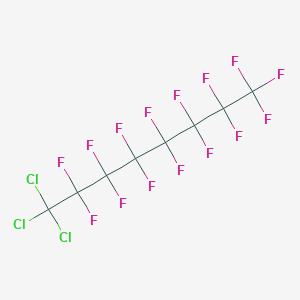
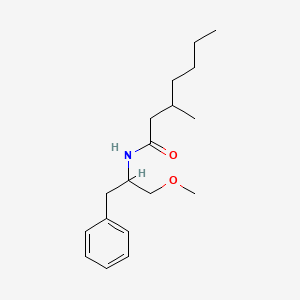

![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
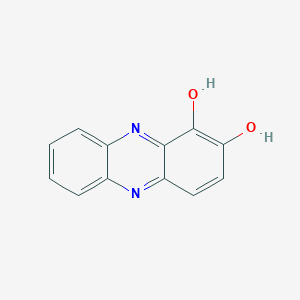
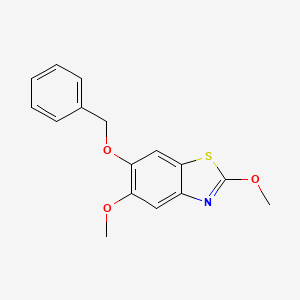

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
